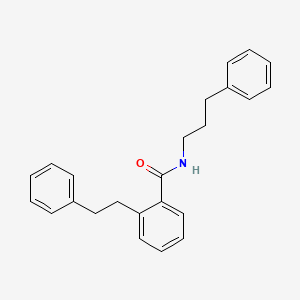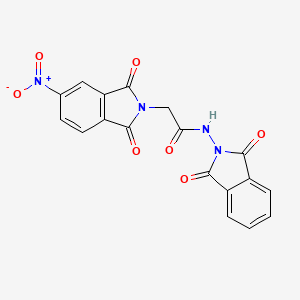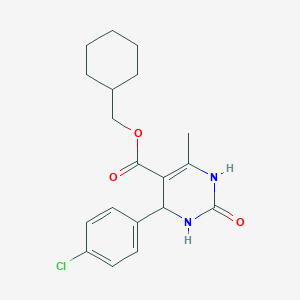![molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, also known as IEMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the inhibition of tubulin activity, which leads to cell death in cancer cells. Tubulin is a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin activity, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene disrupts the formation of microtubules, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells, but it does not affect normal cells. This selectivity is due to the higher expression of tubulin in cancer cells compared to normal cells. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its selectivity for cancer cells, which reduces the potential for side effects. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can be synthesized in a relatively simple manner, making it accessible for laboratory experiments. However, one limitation of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene include the development of more potent analogs, investigation of its potential as a building block for novel materials, and further research in organic electronics.
Méthodes De Synthèse
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the reaction of 1,4-dimethyl-2,5-diiodobenzene with 2-(3-ethoxyphenoxy)ethylbromide in the presence of a palladium catalyst. The reaction yields 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, which can be purified through column chromatography.
Applications De Recherche Scientifique
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as an anticancer agent. Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. In materials science, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential as a building block in the synthesis of novel materials with unique properties. In organic electronics, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as a semiconducting material in the fabrication of organic field-effect transistors.
Propriétés
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCPOOASFMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)

![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)

![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)

![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)